molecular formula C11H13NO3S B3906335 2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 7499-97-0

2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3906335
CAS No.: 7499-97-0
M. Wt: 239.29 g/mol
InChI Key: UWUTVMFWEYTQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.06161445 g/mol and the complexity rating of the compound is 383. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

2-Isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, and its derivatives, have been studied for their roles in chemical synthesis and biological activity. For instance, certain derivatives have been synthesized and evaluated for their inhibitory activity against human leukocyte elastase (HLE) and acetylcholinesterase (AChE), highlighting their potential in medicinal chemistry (Zakharova et al., 2010).

Chiral Auxiliaries in Stereoselective Synthesis

Isothiazole 1,1-dioxides, including this compound, are used as chiral auxiliaries in stereoselective synthesis. These compounds have facilitated advancements in synthetic methods and reactions with biological relevance, such as the formation of pharmacologically important derivatives (Schulze & Illgen, 1997).

Crystal Structure Analysis

The crystal structures of isothiazol-3(2H)-one 1,1-dioxides, including variants like 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide, provide insights into their molecular configurations. These studies contribute to a better understanding of their chemical properties and potential applications in various scientific fields (Ng, 1993).

Synthesis of 3-Amino Derivatives

The synthesis of 3-amino-1,2-benzisothiazole-1,1-dioxides highlights the versatility of these compounds in creating derivatives with potential biological activities. This synthesis involves the use of saccharin, a well-known derivative, showcasing the wide range of possible modifications and applications (Jensen & Pedersen, 1981).

Catalytic Applications in Organic Synthesis

Saccharin, closely related to this compound, has been employed as a catalyst for various organic transformations. This illustrates the potential of these compounds in facilitating chemical reactions, underscoring their importance in organic synthesis (Banerjee et al., 2020).

Properties

IUPAC Name

2-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8(2)7-12-11(13)9-5-3-4-6-10(9)16(12,14)15/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUTVMFWEYTQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321954
Record name 2-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-97-0
Record name NSC400075
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 5
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Reactant of Route 6
2-isobutyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.